![molecular formula C17H19ClN2O3S2 B2662217 5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941955-55-1](/img/structure/B2662217.png)
5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
“5-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a compound that is currently under clinical development for the prevention and treatment of thromboembolic diseases . It has a molecular formula of C17H19ClN2O3S2 and a molecular weight of 398.92.
Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H19ClN2O3S2 and a molecular weight of 398.92. Further physical and chemical properties are not well documented in the available literature.Scientific Research Applications
Antithrombotic Agent
This compound has been identified as a novel antithrombotic agent . It acts as an oral, direct factor Xa inhibitor . The coagulation enzyme Factor Xa is a promising target for antithrombotic therapy . This compound has shown excellent in vivo antithrombotic activity .
Factor Xa Inhibitor
The compound is a highly potent and selective, direct Factor Xa inhibitor . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Clinical Development
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Protodeboronation of Pinacol Boronic Esters
The compound has been used in the catalytic protodeboronation of pinacol boronic esters . This is a valuable but not well-developed transformation .
Anti-Markovnikov Alkene Hydromethylation
Paired with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .
Synthesis of Complex Molecules
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety and Hazards
The specific safety and hazards associated with this compound are not well documented in the available literature. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
properties
IUPAC Name |
5-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)10-20-14-5-4-13(9-12(14)3-7-16(20)21)19-25(22,23)17-8-6-15(18)24-17/h4-6,8-9,11,19H,3,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQKDXFYYUTPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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